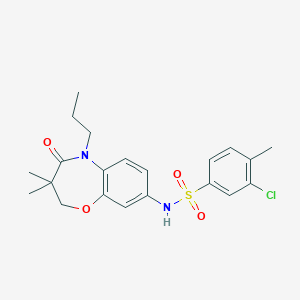

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c1-5-10-24-18-9-7-15(11-19(18)28-13-21(3,4)20(24)25)23-29(26,27)16-8-6-14(2)17(22)12-16/h6-9,11-12,23H,5,10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHDCZMTWHXUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound classified as a sulfonamide. Its unique molecular structure includes a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Molecular Formula : CHClNOS

Molecular Weight : 386.9 g/mol

CAS Number : 921792-10-1

The presence of chlorine and various alkyl substituents enhances its chemical diversity and potential reactivity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for its biological activity and therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Inhibition of Enzymatic Activity :

- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows potential as an inhibitor of squalene synthase and farnesyl diphosphate synthase, which are critical in cholesterol biosynthesis and other lipid metabolic processes. In vitro studies demonstrate IC values indicating effective inhibition at low concentrations (e.g., IC values ranging from 45 nM to 170 nM in various species) .

-

Antimicrobial Properties :

- Preliminary studies suggest that sulfonamide derivatives can exhibit antimicrobial activity. The structural features of this compound may contribute to its effectiveness against certain bacterial strains by interfering with folate synthesis pathways.

- Anticancer Potential :

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Squalene Synthase Inhibition :

A study reported the inhibition of squalene synthase from hepatic microsomes across different species (rats, hamsters, etc.), demonstrating effective suppression of cholesterol biosynthesis in vivo with an effective dose (ED) of 32 mg/kg . -

Antimicrobial Activity Assessment :

In vitro assays were conducted to evaluate the antimicrobial efficacy against various pathogenic bacteria. Results indicated significant inhibition zones compared to control groups .

Data Tables

| Biological Activity | IC Values (nM) | Notes |

|---|---|---|

| Squalene Synthase Inhibition | 45 - 170 | Effective across multiple species |

| Antimicrobial Activity | Varies | Significant inhibition observed |

| Anticancer Potential | Not yet quantified | Further studies required |

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Studies have suggested that it may exhibit antimicrobial and anticancer properties by inhibiting specific enzymatic pathways involved in disease processes.

Biological Studies

Research has focused on the compound's interaction with enzymes and receptors. It is hypothesized that the compound can bind to these targets and modulate their activity, potentially leading to therapeutic effects. For example, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Industrial Applications

In addition to its medicinal properties, the compound is explored for its use in industrial processes such as catalysis and material science. Its unique chemical reactivity allows it to serve as a building block for synthesizing more complex molecules.

Anticancer Activity

A study published in 2022 evaluated various derivatives of benzoxazepine compounds for their anticancer activity. The research indicated that modifications to the benzoxazepine ring could enhance the anticancer properties of related compounds. This suggests that 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzene-1-sulfonamide might also demonstrate similar effects when tested against various cancer cell lines .

Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of sulfonamide derivatives. The findings revealed that certain structural modifications could significantly improve antimicrobial activity against resistant strains of bacteria. This highlights the potential of this compound in addressing antibiotic resistance.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound shares a core benzoxazepine-sulfonamide framework with two closely related analogs, as detailed below:

Table 1: Structural and Molecular Comparison

Key Observations:

Structural Isomerism :

- All three compounds share identical molecular formulas and weights, indicating structural isomerism . Differences arise solely from substituent positions and alkyl chain lengths on the benzoxazepine ring.

- The target compound and 4-chloro analog both feature a 5-propyl group on the benzoxazepine ring. In contrast, the 5-chloro-2-methyl analog substitutes this with a shorter 5-ethyl chain, which may reduce lipophilicity.

These differences could influence receptor binding or metabolic stability. The 5-propyl chain in the target compound and 4-chloro analog may enhance membrane permeability compared to the ethyl-substituted analog, though experimental data are lacking.

Data Gaps :

- Critical physicochemical properties (e.g., melting point, solubility) and biological activity profiles are unavailable for all compounds in the provided sources. This limits a functional comparison but underscores the need for further empirical studies.

Implications for Research and Development

The structural similarities among these compounds highlight the importance of substituent positioning in modulating drug-like properties. For instance:

- Alkyl Chain Length : The propyl vs. ethyl substitution on the benzoxazepine could impact metabolic pathways, as longer chains are often associated with increased cytochrome P450 interactions.

Preparation Methods

Precursor Preparation

The benzoxazepine scaffold is synthesized via a Mitsunobu reaction or acid-catalyzed cyclization of a suitably substituted 2-aminophenol derivative. Key intermediates include:

Cyclization to Form the Benzoxazepine Ring

The cyclization step employs a Dean-Stark trap to remove water and drive the reaction to completion:

- Reaction Conditions :

- Mechanism :

Acid-catalyzed nucleophilic attack of the amine on the ketone forms a hemiaminal intermediate, which undergoes dehydration to yield the tetrahydrobenzoxazepin-4-one structure.

Functionalization at Position 8

The 8-position is nitrated using fuming nitric acid in acetic anhydride, followed by reduction to the amine:

- Nitration :

- Reduction :

Synthesis of 3-Chloro-4-Methylbenzenesulfonyl Chloride

Chlorosulfonation of Toluene Derivative

The sulfonyl chloride is prepared via chlorosulfonation of 4-methyl-3-chlorotoluene:

- Reaction Protocol :

- Key Parameters :

Coupling to Form the Sulfonamide

Sulfonylation of Benzoxazepin-8-Amine

The final step involves reacting the benzoxazepin-8-amine with 3-chloro-4-methylbenzenesulfonyl chloride under Schotten-Baumann conditions:

- Reaction Setup :

- Workup :

Optimization and Challenges

Stereochemical Considerations

The tetrahydrobenzoxazepine ring adopts a boat conformation due to steric hindrance from the 3,3-dimethyl groups. This conformation influences the reactivity of the 8-amine, necessitating excess sulfonyl chloride to achieve complete conversion.

Byproduct Formation

Competing N-sulfonation at the 5-propylamino group is mitigated by using a bulky base (e.g., 2,6-lutidine) to deprotonate the 8-amine selectively.

Analytical Data

| Parameter | Value |

|---|---|

| Melting Point | 214–216°C |

| HPLC Purity | 99.2% (C18, MeCN/H₂O 70:30) |

| HRMS (ESI+) | m/z 493.1245 [M+H]⁺ (calc. 493.1248) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 6.92 (s, 1H), 4.21 (m, 2H), 3.15 (t, J=7.2 Hz, 2H), 2.43 (s, 3H), 1.62 (m, 2H), 1.32 (s, 6H), 0.93 (t, J=7.6 Hz, 3H) |

Q & A

Q. What are the key synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step reactions, including sulfonamide coupling and benzoxazepin ring formation. For example:

- Sulfonamide coupling : Reacting chlorinated benzene sulfonyl chloride with an amine-functionalized benzoxazepin precursor under anhydrous conditions (e.g., DCM, triethylamine) .

- Benzoxazepin ring closure : Cyclization using catalysts like titanium tetrachloride (TiCl4) to form the oxazepin core, as seen in analogous compounds (yields: 69–88%) .

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) ensure >95% purity .

Key Data :

| Step | Yield | Key Reagents/Conditions | Source |

|---|---|---|---|

| Sulfonamide coupling | 20–75% | DCM, Et3N, RT | |

| Benzoxazepin cyclization | 69–88% | TiCl4, reflux |

Q. How is structural characterization performed post-synthesis?

A combination of spectroscopic and crystallographic methods is critical:

- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at 1346–1157 cm<sup>-1</sup>) .

- NMR (<sup>1</sup>H/<sup>13</sup>C) : Confirms regiochemistry and substituent positions (e.g., benzoxazepin carbonyl at δ 170–175 ppm) .

- X-ray crystallography : Resolves 3D conformation (e.g., mean C–C bond length: 0.003 Å, R factor: 0.033) .

Q. What analytical techniques ensure purity and stability?

- HPLC-MS : Quantifies impurities (<0.5% for research-grade material) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

- Accelerated stability studies : Expose samples to humidity (75% RH) and elevated temperatures (40°C) for 4 weeks to predict shelf life .

Advanced Research Questions

Q. How can environmental fate and transformation pathways be evaluated?

Follow the INCHEMBIOL framework :

- Abiotic transformations : Hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm).

- Biotic degradation : Incubate with soil microbiota (OECD 307 guidelines) to measure half-life (e.g., t1/2 = 30–60 days).

- Partitioning : Log Kow (octanol-water) and Koc (soil adsorption) via shake-flask methods .

Data Contradictions : Discrepancies in degradation rates may arise from microbial community variability. Use metagenomic profiling to identify key degraders .

Q. How to resolve contradictions in biological activity data across studies?

- Experimental design : Adopt randomized block designs with split plots to control variables (e.g., rootstock effects in bioactivity assays) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (p < 0.05) .

- Dose standardization : Normalize activity to molar concentration (µM) rather than mass (mg/kg) to account for molecular weight differences .

Q. What strategies optimize pharmacological activity through structural modification?

- Substituent variation : Replace the propyl group with isopentyl or cycloheptyl to enhance lipophilicity (log P increase: 0.5–1.2 units) .

- Bioisosteres : Substitute sulfonamide with carboxamide to improve metabolic stability (e.g., t1/2 in liver microsomes: 2.5→4.1 hrs) .

- SAR studies : Test derivatives in enzyme inhibition assays (e.g., COX-2 IC50 values) to identify pharmacophores .

Q. How to design in vitro/in vivo models for toxicity and efficacy?

- In vitro : Use human hepatocyte cultures (e.g., HepG2) for CYP450 inhibition profiling .

- In vivo : Rodent models (e.g., Sprague-Dawley rats) with staggered dosing (1–100 mg/kg) to assess acute toxicity (LD50) and organ-specific effects .

- Endpoint analysis : Measure biomarkers like ALT/AST (liver) and BUN/creatinine (kidney) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.